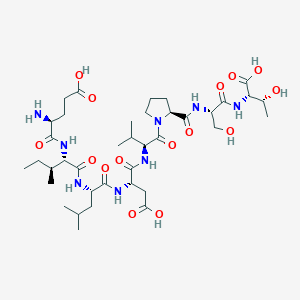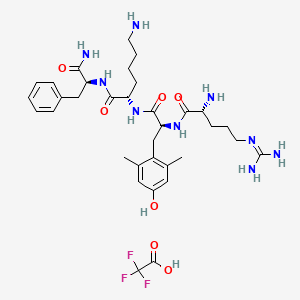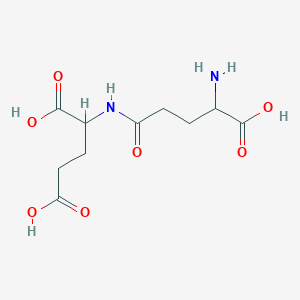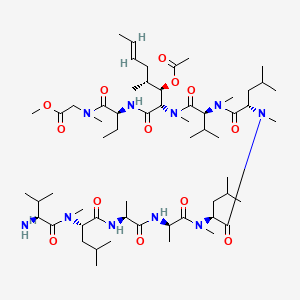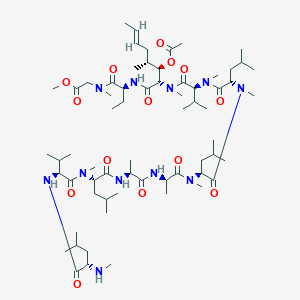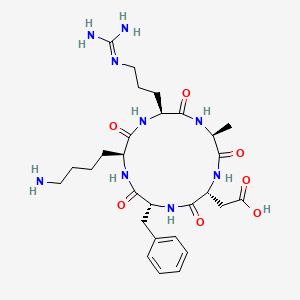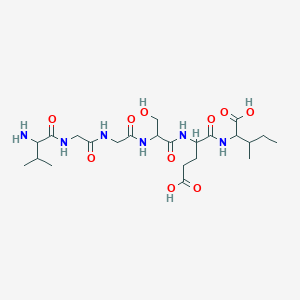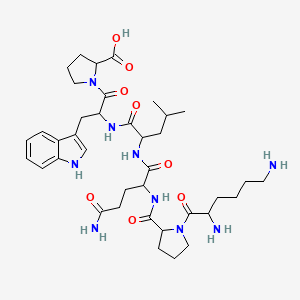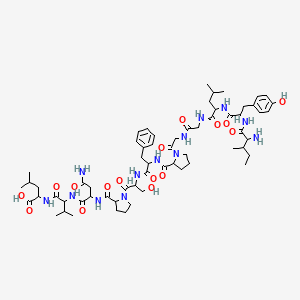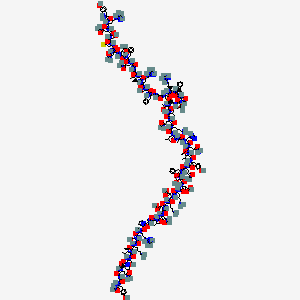
人肾上腺髓质素
描述
Adrenomedullin (AM) (1-52), human is a 52-amino acid peptide, which affects cell proliferation and angiogenesis in cancer.
科学研究应用
炎症性肠病的治疗
人肾上腺髓质素 (AM),一种降血压肽,已被发现具有抗结肠炎活性 {svg_1}. 一项研究表明,AM 的聚乙二醇 (PEG) 化形式,称为 20 kDa PEG-AM (20kPEG-AM),刺激细胞中环腺苷酸的产生,并在小鼠皮下注射后具有 7.4 小时的半衰期 {svg_2}. 该研究表明,20kPEG-AM 是治疗人类炎症性肠病的有希望的治疗候选药物 {svg_3}.
血管舒张和正性肌力作用
AM 最初被确定为从人类嗜铬细胞瘤中提取的一种血管舒张肽 {svg_4}. 它作为血管舒张剂和正性肌力剂,这意味着它可以增加心肌的收缩力 {svg_5}.
利尿和利钠作用
AM 具有利尿和利钠作用,促进肾脏排出钠和水 {svg_6}. 这有助于调节体内的水分和电解质平衡 {svg_7}.
抗炎和抗氧化作用
AM 具有抗炎、抗氧化和免疫调节作用 {svg_8}. 它可以被缺氧、炎症诱导细胞因子、病毒或细菌物质、剪切应力的强度以及血管渗漏上调 {svg_9}.
抗纤维化和抗凋亡作用
AM 具有抗纤维化和抗凋亡作用 {svg_10}. 这意味着它可以分别预防过量纤维结缔组织形成 (纤维化) 和抑制程序性细胞死亡 (凋亡) {svg_11}.
血管生成和伤口愈合
AM 和 AM1 受体对于血管生成 (新血管的形成) 和血管稳态至关重要 {svg_12}. AM 还具有伤口愈合特性 {svg_13}.
抗菌特性
AM 具有抗菌特性,为治疗感染提供了另一种潜在的应用 {svg_14}.
心血管功能调节
作用机制
Target of Action
Adrenomedullin (ADM) is a multifunctional peptide involved in various physiological functions including vasodilation, hormone secretion, antimicrobial defense, cellular growth, and angiogenesis . It is expressed ubiquitously and participates in several pathophysiological processes such as hypertension, renal failure, septic shock, retinopathy, or tumorigenesis . In neurons, ADM and related peptides are associated with some structural and functional cytoskeletal proteins that interfere with microtubule dynamics .
Mode of Action
ADM exerts its effects through an autocrine/paracrine mode of action . It stimulates the intracellular accumulation of cyclic AMP (cAMP) in cells expressing the ADM receptor . This interaction with its targets leads to various changes, including vasodilation, bronchodilatation, antimicrobial defense, growth and hormone regulation, angiogenesis, and apoptosis .
Biochemical Pathways
ADM is associated with some structural and functional cytoskeletal proteins that interfere with microtubule dynamics . It may intervene in neuronal dysfunction through other mechanisms such as immune and inflammatory response, apoptosis, or calcium dyshomeostasis . ADM-induced natriuresis is caused by an increase in glomerular filtration rate and a decrease in distal tubular sodium reabsorption .
Pharmacokinetics
The bioavailability of ADM is improved after subcutaneous administration in rats, which is probably due to the superior resistance of ADM towards endogenous proteases and its reduced clearance from the blood . The use of antibodies that bind to the N-terminus of ADM results in an overall increase of circulating ADM levels .
Result of Action
ADM has various effects at the molecular and cellular level. It is a potent vasodilator, acting directly on the renal, cerebral, mesenteric, pulmonary, and systemic circulations, including the vascular supply of the skeleton . It also stimulates the growth of new blood vessels (angiogenesis) and increases the tolerance of cells to oxidative stress and hypoxic injury .
Action Environment
The action of ADM can be influenced by environmental factors. For example, in conditions of severe inflammation, such as burns, pancreatitis, and systemic inflammatory response syndrome associated with sepsis, ADM levels are markedly elevated . Furthermore, ADM levels are increased during sepsis, and correlate with the extent of vasodilation, as well as with disease severity and mortality .
生化分析
Biochemical Properties
Human adrenomedullin plays a crucial role in biochemical reactions by interacting with specific receptors and biomolecules. It primarily binds to the adrenomedullin 1 receptor, which is a complex of the calcitonin receptor-like receptor and receptor activity-modifying protein 2 or 3. This interaction leads to the activation of adenylate cyclase and the subsequent accumulation of cyclic adenosine monophosphate (cAMP) within cells. Human adrenomedullin also interacts with other proteins such as human serum albumin, which can enhance its stability and bioavailability .
Cellular Effects
Human adrenomedullin exerts various effects on different cell types and cellular processes. It has been shown to promote cell proliferation, migration, and invasion in cancer cell lines and endothelial cells. Human adrenomedullin influences cell signaling pathways by activating the cAMP-dependent pathway, which can lead to changes in gene expression and cellular metabolism. Additionally, human adrenomedullin has been found to enhance angiogenesis, which is the formation of new blood vessels, by stimulating endothelial cell proliferation and migration .
Molecular Mechanism
The molecular mechanism of human adrenomedullin involves its binding to the adrenomedullin 1 receptor, leading to the activation of adenylate cyclase and the production of cAMP. This increase in cAMP levels activates protein kinase A, which then phosphorylates various target proteins, resulting in changes in gene expression and cellular function. Human adrenomedullin can also interact with other receptors, such as the calcitonin receptor-like receptor, to exert its effects. These interactions can lead to enzyme activation or inhibition and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of human adrenomedullin can change over time. The stability and degradation of human adrenomedullin are influenced by its interactions with proteins such as human serum albumin, which can protect it from proteolytic degradation. Long-term effects of human adrenomedullin on cellular function have been observed in both in vitro and in vivo studies. These effects include sustained changes in gene expression, cell proliferation, and angiogenesis .
Dosage Effects in Animal Models
The effects of human adrenomedullin vary with different dosages in animal models. At low doses, human adrenomedullin can promote vasodilation and angiogenesis without causing significant adverse effects. At high doses, human adrenomedullin may lead to toxic effects, such as hypotension and increased vascular permeability. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological response .
Metabolic Pathways
Human adrenomedullin is involved in various metabolic pathways, including those related to vasodilation and angiogenesis. It interacts with enzymes such as adenylate cyclase, which catalyzes the conversion of adenosine triphosphate to cAMP. Human adrenomedullin also affects metabolic flux and metabolite levels by modulating the activity of enzymes and signaling pathways involved in cellular metabolism .
Transport and Distribution
Human adrenomedullin is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. For example, human serum albumin can bind to human adrenomedullin, enhancing its stability and prolonging its circulation time in the bloodstream. This interaction also affects the localization and accumulation of human adrenomedullin in various tissues .
Subcellular Localization
The subcellular localization of human adrenomedullin is influenced by targeting signals and post-translational modifications. Human adrenomedullin can be directed to specific compartments or organelles within the cell, where it can exert its biological effects. These targeting signals and modifications play a crucial role in determining the activity and function of human adrenomedullin within the cell .
属性
IUPAC Name |
(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C264H406N80O77S3/c1-19-132(10)207(335-200(366)120-294-216(377)160(78-84-189(270)355)308-234(395)171(107-142-52-30-24-31-53-142)322-237(398)176(112-196(277)362)324-238(399)175(111-195(276)361)323-230(391)166(90-101-422-18)312-245(406)182(123-346)332-229(390)163(81-87-192(273)358)309-220(381)156(60-42-95-289-261(280)281)302-215(376)151(269)103-144-66-72-148(352)73-67-144)253(414)315-159(63-45-98-292-264(286)287)226(387)331-183(124-347)246(407)320-170(106-141-50-28-23-29-51-141)219(380)295-119-199(365)301-185-126-423-424-127-186(334-256(417)210(137(15)349)336-201(367)121-296-218(379)169(105-140-48-26-22-27-49-140)319-224(385)157(307-247(185)408)61-43-96-290-262(282)283)248(409)342-212(139(17)351)258(419)338-206(131(8)9)252(413)316-164(82-88-193(274)359)227(388)303-152(56-34-38-91-265)221(382)318-168(102-129(4)5)233(394)298-135(13)214(375)317-174(110-147-117-288-128-297-147)236(397)311-165(83-89-194(275)360)232(393)340-208(133(11)20-2)254(415)328-172(109-146-70-76-150(354)77-71-146)235(396)310-162(80-86-191(272)357)228(389)321-173(108-143-54-32-25-33-55-143)242(403)341-211(138(16)350)257(418)329-180(116-204(372)373)240(401)305-154(58-36-40-93-267)222(383)326-178(114-202(368)369)239(400)304-153(57-35-39-92-266)223(384)327-179(115-203(370)371)241(402)325-177(113-197(278)363)243(404)337-205(130(6)7)251(412)299-136(14)259(420)343-99-46-64-187(343)249(410)313-158(62-44-97-291-263(284)285)225(386)330-181(122-345)244(405)306-155(59-37-41-94-268)231(392)339-209(134(12)21-3)255(416)333-184(125-348)260(421)344-100-47-65-188(344)250(411)314-161(79-85-190(271)356)217(378)293-118-198(364)300-167(213(279)374)104-145-68-74-149(353)75-69-145/h22-33,48-55,66-77,117,128-139,151-188,205-212,345-354H,19-21,34-47,56-65,78-116,118-127,265-269H2,1-18H3,(H2,270,355)(H2,271,356)(H2,272,357)(H2,273,358)(H2,274,359)(H2,275,360)(H2,276,361)(H2,277,362)(H2,278,363)(H2,279,374)(H,288,297)(H,293,378)(H,294,377)(H,295,380)(H,296,379)(H,298,394)(H,299,412)(H,300,364)(H,301,365)(H,302,376)(H,303,388)(H,304,400)(H,305,401)(H,306,405)(H,307,408)(H,308,395)(H,309,381)(H,310,396)(H,311,397)(H,312,406)(H,313,410)(H,314,411)(H,315,414)(H,316,413)(H,317,375)(H,318,382)(H,319,385)(H,320,407)(H,321,389)(H,322,398)(H,323,391)(H,324,399)(H,325,402)(H,326,383)(H,327,384)(H,328,415)(H,329,418)(H,330,386)(H,331,387)(H,332,390)(H,333,416)(H,334,417)(H,335,366)(H,336,367)(H,337,404)(H,338,419)(H,339,392)(H,340,393)(H,341,403)(H,342,409)(H,368,369)(H,370,371)(H,372,373)(H4,280,281,289)(H4,282,283,290)(H4,284,285,291)(H4,286,287,292)/t132-,133-,134-,135-,136-,137+,138+,139+,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,205-,206-,207-,208-,209-,210-,211-,212-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCUCJFASIJEOE-NPECTJMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC2CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC2=O)CCCNC(=N)N)CC3=CC=CC=C3)C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)N8CCCC8C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC9=CC=C(C=C9)O)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCCNC(=N)N)CC3=CC=CC=C3)[C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C264H406N80O77S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6029 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148498-78-6 | |
| Record name | Adrenomedullin (human) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148498786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 148498-78-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


